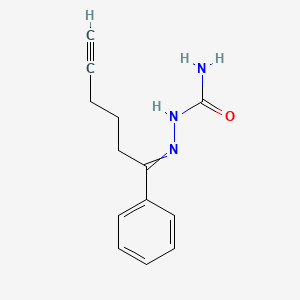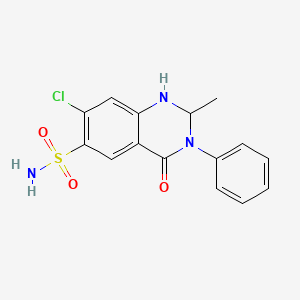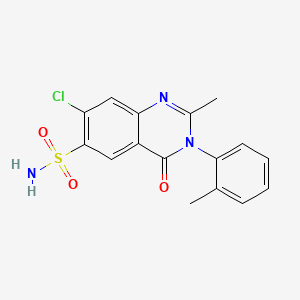
1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane
Descripción general
Descripción
The name “1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane” suggests that this compound is a derivative of adamantane, which is a type of diamondoid and one of the simplest. Diamondoids are cage-like, super-stable structures made up of hydrogen and carbon . The “1-Chloro” indicates the presence of a chlorine atom, and “pentadecadeuterio” suggests that there are fifteen deuterium (heavy hydrogen) atoms in the molecule.
Molecular Structure Analysis
Adamantane is a three-dimensional, cage-like molecule composed of three cyclohexane rings . In the case of this compound, one can infer that one of the hydrogens has been replaced by chlorine and fifteen of the hydrogens have been replaced by deuterium.Chemical Reactions Analysis
The reactivity of this compound would be expected to be low, similar to other adamantane derivatives, due to the stability of the adamantane core . The presence of the chlorine atom could potentially make it susceptible to nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of adamantane and its derivatives. Adamantane is characterized by its stability and resistance to heat and chemical reactions .Aplicaciones Científicas De Investigación
Electrochemical Reduction and Product Formation
Research on electrochemical reduction at carbon cathodes in dimethylformamide, involving compounds such as 1-chloro-5-iodopentane, has shown significant electrolysis products like cyclopentane and n-pentane. This process, involving electrogenerated 5-halopent-1-yl carbanions, also yields various other halogenated and non-halogenated hydrocarbons (Pritts & Peters, 1994).
Structural and Vibrational Studies
Structural and vibrational properties of compounds like 1-chloro-1,1-difluoro-pentane-2,4-dione have been extensively studied. These studies involve ab initio and Density Functional Theory (DFT) calculations, providing insights into molecular structures, vibrational frequencies, and hydrogen bond strengths of these compounds (Tayyari et al., 2008).
Selectivity in Chlorinating Agents
Studies on chlorinating agents such as N=Chloro-2,2,6,6-tetramethylpiperidine have shown selective chlorination of primary over secondary hydrogen in certain alkanes. These findings are significant for understanding the selective chlorination processes in various organic compounds (Deno, Pohl, & Spinelli, 1974).
Synthesis and Chemical Reactions
Synthesis processes involving compounds like 5-chloro-1,2,4-thiadiazol-3(2H)-one and their reactions with active methylene ketones and esters have been explored. These studies contribute to the understanding of chemical syntheses and reactions of chlorinated compounds in various organic chemistry contexts (L'abbé et al., 1994).
Photochemistry and Photooxidation
Photochemical studies of compounds like (2E,5E)-2,5-bis(4-dimethylaminobenzylidene)-cyclopentanone have revealed insights into singlet oxygen production and photooxidation processes. These studies are significant for understanding the photoreactivity of complex organic molecules in various solvents (Zoto, Ucak-Astarlioglu, & Connors, 2016).
Direcciones Futuras
The study of adamantane and its derivatives is a field of ongoing research, particularly in the development of new pharmaceuticals and materials . It’s possible that 1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane or similar compounds could have interesting applications in these areas.
Propiedades
IUPAC Name |
1-chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXTQSXSHODFR-BXSQCBKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])Cl)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)
![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)


![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)

![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)
![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B580099.png)


![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)
